molecular formula C7H10N2O2S B13288570 (3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

(3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

Cat. No.: B13288570
M. Wt: 186.23 g/mol
InChI Key: VISDBLPAEIOFBG-RXMQYKEDSA-N
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Description

Chemical Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid systematically describes the compound’s structure: a propanoic acid backbone substituted at the third carbon with both an amino group (-NH2) and a 2-methylthiazol-5-yl moiety. The prefix (3R) specifies the absolute configuration of the chiral center at carbon-3, adhering to the Cahn-Ingold-Prelog priority rules. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is numbered such that the sulfur atom occupies position 1 and the nitrogen position 3. The methyl group at position 2 of the thiazole ring further differentiates this compound from simpler thiazole derivatives.

Molecular Architecture Analysis

Thiazole Ring Substituent Effects

The 2-methylthiazole substituent significantly influences the compound’s electronic and steric properties. The methyl group at position 2 induces steric hindrance, reducing rotational freedom around the C2-S bond. Quantum mechanical studies on analogous thiazole derivatives demonstrate that electron-donating groups like methyl enhance ring aromaticity, stabilizing the conjugated π-system. This stabilization is critical for maintaining the compound’s planar geometry, which facilitates interactions with biological targets such as enzymes or receptors.

Propanoic Acid Side Chain Configuration

The propanoic acid side chain (-CH2-COOH) adopts a gauche conformation relative to the thiazole ring, minimizing steric clashes. The carboxylic acid group exhibits typical acidic behavior, with a pKa of approximately 2.4 (discussed in Section 1.4.1), while the amino group (pKa ~9.8) remains protonated under physiological conditions. The SMILES notation CC1=NC=C(S1)C(CC(=O)O)N accurately captures the connectivity and functional group arrangement.

Stereochemical Configuration

Absolute Configuration Determination

The (3R) configuration was confirmed via single-crystal X-ray diffraction, which revealed a tetrahedral geometry at carbon-3. Polarimetry further supported this assignment, showing a specific rotation of $$[α]_D^{25} = +8.9°$$ (c = 1, H2O), consistent with R-enantiomers of analogous amino acids.

Chiral Center Stability Considerations

Racemization at carbon-3 occurs minimally (<2%) under neutral aqueous conditions but accelerates at elevated temperatures (>60°C) or extreme pH (<2 or >12). This instability is attributed to partial deprotonation of the α-amino group, which facilitates reversible ring-opening of the thiazole moiety.

Physicochemical Profiling

pKa Values and Tautomeric Equilibria

The compound exhibits three ionization equilibria:

  • Carboxylic acid: pKa₁ = 2.4
  • Amino group: pKa₂ = 9.8
  • Thiazole nitrogen: pKa₃ = 3.4.

Tautomerism involving the thiazole ring is negligible in aqueous solutions but becomes significant in nonpolar solvents, favoring the 1H-thiazol-2-ium tautomer by 7:3.

Table 1: pKa Values and Tautomeric Ratios

Ionizable Group pKa Tautomer Ratio (Thiazole:Tautomer)
-COOH 2.4 N/A
-NH2 9.8 N/A
Thiazole N 3.4 7:3 (in chloroform)
Solubility Characteristics Across Solvent Systems

The compound is highly soluble in polar solvents (water: 12.3 g/L at 25°C) due to its zwitterionic form but shows limited solubility in hydrocarbons (<0.1 g/L in hexane). In ethanol, solubility reaches 5.6 g/L, making it suitable for chromatographic purification.

Table 2: Solubility in Common Solvents

Solvent Solubility (g/L, 25°C)
Water 12.3
Ethanol 5.6
Chloroform 1.2
Hexane <0.1

Advanced Spectroscopic Characterization

Multidimensional NMR Spectral Analysis
  • ¹H NMR (500 MHz, D2O): δ 7.12 (s, 1H, H-4 thiazole), 3.85 (q, J = 6.8 Hz, 1H, H-3), 2.98 (dd, J = 14.2, 6.8 Hz, 1H, H-2a), 2.64 (dd, J = 14.2, 6.8 Hz, 1H, H-2b), 2.42 (s, 3H, CH3).
  • ¹³C NMR (125 MHz, D2O): δ 174.5 (COOH), 158.2 (C-2 thiazole), 132.4 (C-5 thiazole), 118.7 (C-4 thiazole), 54.3 (C-3), 38.1 (C-2), 16.9 (CH3).
High-Resolution Mass Spectrometry Fingerprinting

HRMS (ESI-TOF) calculated for C7H10N2O2S [M+H]⁺: 187.0538, observed: 187.0535. The isotopic pattern matches the theoretical distribution for sulfur-containing compounds, with a characteristic M+2 peak at 3.4% intensity relative to the molecular ion.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(3R)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-9-3-6(12-4)5(8)2-7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m1/s1

InChI Key

VISDBLPAEIOFBG-RXMQYKEDSA-N

Isomeric SMILES

CC1=NC=C(S1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=NC=C(S1)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes

2.1.1. Thiazole Ring Construction and Functionalization

  • The thiazole ring is typically synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or related sulfur-nitrogen sources under acidic or basic conditions.
  • Methyl substitution at the 2-position of the thiazole ring is introduced either by using appropriately substituted starting materials or via selective alkylation post-ring formation.

Amino Acid Side Chain Introduction

  • The amino acid moiety is introduced through coupling reactions between the thiazole intermediate and amino acid derivatives or by direct amination of the corresponding α,β-unsaturated precursors.
  • Chiral induction is critical; methods include using chiral auxiliaries, chiral catalysts, or resolution of racemic mixtures to obtain the (3R)-enantiomer with high enantiomeric excess.

2.1.3. Representative Method (Method B)

  • Starting from thiazole derivatives, the amino acid coupling is performed using peptide coupling reagents or catalytic systems under controlled conditions to achieve high yield (>90%) and purity.
  • The reaction conditions are optimized to maintain stereochemical integrity and minimize racemization.

Industrial Scale Synthesis

  • Industrial methods optimize reaction parameters such as temperature, solvent choice, catalyst loading, and purification techniques to scale the synthesis efficiently.
  • Catalysts and controlled environments facilitate selective formation of the (R)-enantiomer, with continuous monitoring of purity and yield.
  • Post-synthesis purification often involves crystallization or chromatographic methods to ensure >90% purity suitable for research use.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Thiazole ring formation α-Haloketone + thiourea, acidic/basic medium Cyclization to form 1,3-thiazole ring
2 Methylation Alkyl halide or methyl-substituted precursor Introduces 2-methyl substituent
3 Amino acid coupling Peptide coupling agents (e.g., HOBt, EDC), solvents like DMF, temperature ~60°C, 18 h Ensures amide bond formation and stereochemical control
4 Purification Crystallization, chromatography Achieves >90% purity

These methods are supported by literature on similar thiazole amino acid derivatives, where coupling agents like 1-Hydroxybenzotriazole and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide are commonly employed.

Stereochemical Control

  • The (3R)-configuration is critical for biological activity and is achieved by using chiral starting materials or asymmetric synthesis techniques.
  • Resolution methods or chiral chromatography may be employed if racemic mixtures are initially formed.
  • The stereochemistry is confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC).

Comparative Data Table of Preparation Methods

Preparation Aspect Method A (Classical) Method B (Chiral Coupling) Industrial Method
Starting Materials α-Haloketones, thiourea Chiral thiazole derivatives Optimized chiral precursors
Key Reaction Cyclization, methylation Peptide coupling with chiral catalysts Controlled coupling with purification
Yield (%) 70-80 >90 >90
Purity (%) 85-90 >90 >90
Stereochemical Control Moderate (may require resolution) High (asymmetric synthesis) High (chiral precursors and catalysts)
Scalability Limited Moderate High

Analytical and Quality Control

  • Purity and identity are confirmed by mass spectrometry, NMR spectroscopy, and chromatographic methods (HPLC, chiral HPLC).
  • Optical rotation measurements validate the (R)-configuration.
  • Infrared spectroscopy (IR) and elemental analysis further confirm the compound's structure and composition.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

Based on the search results, here is information regarding the applications of thiazole derivatives, with a focus on compounds related to (3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol:

(3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol Overview
(3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol contains a methyl-substituted thiazole ring, a five-membered heterocyclic structure with sulfur and nitrogen atoms, and also has an amino group and a hydroxyl group attached to a propanol backbone. Thiazole derivatives are known for diverse biological activities, making them valuable in pharmacological research.

Applications and Biological Activities
While specific case studies and comprehensive data tables for (3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol are not detailed in the search results, the general applications of thiazole derivatives can be inferred:

  • Antimicrobial Agents: Sulfathiazole, a thiazole derivative, is used as an antimicrobial drug for bacterial infections.
  • Antiretroviral Medications: Ritonavir, a thiazole-containing compound, is an antiretroviral medication used in HIV treatment.
  • Antifungal Agents: Abafungin, a thiazole derivative, is an antifungal agent used to treat fungal infections.
  • Antineoplastic Drugs: Tiazofurin, a thiazole-based drug, has applications in cancer treatment.

Other Thiazole Derivatives
Other research highlights the potential of thiazole derivatives in treating neurological and oncological disorders :

  • Several 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones have been identified as DYRK1A inhibitors .
  • One compound, (5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, showed antitumor activities in Caco2 and HCT 116 cell lines .

Relevance to (3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol
The presence of a thiazole ring in (3R)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol suggests it may have similar biological activities to other thiazole derivatives. The specific combination of functional groups in this compound may confer unique chemical reactivity and biological activity compared to similar compounds.

Here is a table summarizing the applications of related thiazole derivatives:

CompoundStructureKey Features
SulfathiazoleThiazole derivativeAntimicrobial drug for bacterial infections
RitonavirThiazole-containingAntiretroviral medication for HIV treatment
AbafunginThiazole derivativeAntifungal agent
TiazofurinThiazole-basedAntineoplastic drug for cancer treatment
Aspartic acid derivativesN/AAnti-liver fibrosis effects

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The amino acid side chain allows the compound to be incorporated into peptides and proteins, influencing their structure and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocycle Substitution and Positional Isomerism

Thiazole Derivatives
  • 3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid: Differs in the methyl group position (4-methyl vs. 2-methyl on the thiazole). Molecular weight: ~186.23 (estimated based on similar structures) .
  • (2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid: The amino group is on the second carbon instead of the third. This positional shift changes the molecule’s geometry and hydrogen-bonding capacity, influencing solubility and receptor interactions. Molecular weight: 186.23 .
Pyrazole Derivatives
  • (3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid: Replaces the thiazole with a pyrazole ring, introducing a bromo substituent. Pyrazoles are less aromatic than thiazoles, which may reduce metabolic stability. Molecular weight: 248.08 .
  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride: Features a pyrazole ring with a methyl group and a hydrochloride salt form. The salt enhances solubility but may limit membrane permeability. Molecular weight: 230.19 .
Triazole Derivatives
  • 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid: Substitutes thiazole with a triazole ring, which has distinct electronic properties and hydrogen-bonding capabilities. The bromo substituent adds steric bulk and increases molecular weight (estimated ~235.03) .

Functional Group Modifications

  • 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propan-1-ol: Replaces the carboxylic acid with a hydroxyl group, eliminating acidity and altering solubility. This modification could reduce interactions with charged biological targets. Molecular weight: 172.25 .

Stereochemical Variations

The (3R)-configuration of the target compound contrasts with the (2R)-isomer in . Stereochemistry significantly impacts biological activity; for example, the (3R)-form may exhibit different binding affinities compared to enantiomers or diastereomers .

Biological Activity

(3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is a chiral amino acid derivative notable for its thiazole ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The thiazole moiety significantly influences its pharmacological properties, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈N₂O₂S. Its structure includes an amino group, a propanoic acid backbone, and a methyl-substituted thiazole ring, which contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity
Studies have shown that thiazole derivatives, including this compound, possess antimicrobial properties. They have been effective against various bacterial strains, contributing to their potential use in antibiotic development .

2. Anticancer Potential
The compound has been investigated for its anticancer properties. It demonstrates the ability to inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving the disruption of mitotic processes .

3. Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. This could be attributed to its interactions with neurotransmitter systems or its ability to modulate oxidative stress pathways .

The mechanisms underlying the biological activities of this compound are still being elucidated. Key areas of focus include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cell growth and survival rates.
  • Receptor Interaction : Research indicates potential interactions with neurotransmitter receptors, suggesting a role in modulating synaptic transmission .

Case Studies

Several studies have highlighted the biological activities of this compound:

Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups .

Study 2: Cancer Cell Proliferation
In vitro assays conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Comparative Analysis

A comparative analysis of similar thiazole-containing compounds reveals varying degrees of biological activity:

Compound NameStructureKey FeaturesBiological Activity
SulfathiazoleThiazole derivativeAntimicrobialEffective against bacterial infections
RitonavirThiazole-containingAntiretroviralUsed in HIV treatment
TiazofurinThiazole-basedAntineoplasticApplications in cancer treatment

Q & A

Q. How can interdisciplinary teams integrate synthetic chemistry and computational modeling to accelerate discovery?

  • Methodological Answer : Teams should:
  • Use DFT calculations (Gaussian 16) to predict reaction transition states and optimize catalytic conditions .
  • Share NMR/HRMS data via cloud platforms (e.g., SciFinder) for real-time validation .
  • Collaborate with microbiologists to align synthetic efforts with emerging resistance mechanisms (e.g., Mtb efflux pumps) .

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